Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate

Chemical Purity Procurement Quality Control

Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate (CAS 1956310-47-6) is a heterocyclic building block belonging to the imidazo[2,1-b][1,3]oxazine class, characterized by a fused imidazole-oxazine bicyclic core with a 7-chloro substituent and a 3-carboxylate ethyl ester. Vendors report molecular weight of 228.63 g/mol (C9H9ClN2O3) and commercial purities of 95% (AKSci) to 98% (LeYan, MolCore).

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
Cat. No. B8046956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1CC=C(O2)Cl
InChIInChI=1S/C9H9ClN2O3/c1-2-14-8(13)6-5-11-9-12(6)4-3-7(10)15-9/h3,5H,2,4H2,1H3
InChIKeyYSJSQQFHLRGQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate: Chemical Identity and Core Specifications for Procurement


Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate (CAS 1956310-47-6) is a heterocyclic building block belonging to the imidazo[2,1-b][1,3]oxazine class, characterized by a fused imidazole-oxazine bicyclic core with a 7-chloro substituent and a 3-carboxylate ethyl ester . Vendors report molecular weight of 228.63 g/mol (C9H9ClN2O3) and commercial purities of 95% (AKSci) to 98% (LeYan, MolCore) . The scaffold is structurally related to the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine pharmacophore explored in antitubercular drug discovery (e.g., pretomanid/PA-824), but lacks the nitro group essential for bioreductive activation in that context [1].

Why Generic Imidazooxazine Substitution Fails: Structural Uniqueness of the 7-Chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate Core


Direct substitution with other imidazooxazine regioisomers or unsubstituted analogs is not chemically equivalent. The [2,1-b] ring fusion and 7-chloro substitution pattern create a distinct electronic environment influencing reactivity in cross-coupling chemistries, whereas the 5H (non-dihydro) oxidation state differentiates it from the extensively studied 6,7-dihydro-2-nitro antitubercular series [1]. The ethyl ester at position 3 provides a hydrolytically cleavable handle for further carboxylic acid derivatization, a feature absent in 2-substituted analogs. Computed TPSA for this compound is 53.35 Ų, and the chlorine atom contributes to a higher calculated LogP relative to the 7-unsubstituted parent, directly impacting solubility and permeability in early-stage drug discovery libraries .

Quantitative Differentiation Evidence: Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate vs. Closest Analogs


Purity and Quality Control: 98% (NLT) Specification vs. Standard 95% Grade

Suppliers MolCore and LeYan list this compound at ≥98% purity (NLT 98%) , while AKSci offers a 95% minimum purity grade . The 98% grade reduces the burden of impurity profiling in downstream synthesis, with a 3-percentage-point absolute purity advantage translating to lower batch failure rates and fewer side reactions in sensitive catalytic transformations.

Chemical Purity Procurement Quality Control

Topological Polar Surface Area (TPSA): Favorable CNS Drug-Likeness Metric Compared to 6,7-Dihydro-2-nitro Congeners

The computed TPSA for ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate is 53.35 Ų , below the commonly cited CNS drug-likeness threshold of 60-70 Ų. In contrast, the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine core present in pretomanid (PA-824) has a higher TPSA due to the polar nitro group and saturated oxazine ring, typically exceeding 90 Ų [1]. The lower TPSA of the target compound suggests inherently better passive membrane permeability, positioning it as a more tractable fragment or scaffold for CNS-targeted library synthesis.

Medicinal Chemistry Drug Design Physicochemical Properties

Scaffold Selectivity Profile: Absence of Broad-Spectrum Antimicrobial Activity vs. 2-Nitro Antitubercular Leads

A 2023 ChemMedChem study specifically investigated imidazo[2,1-b][1,3]oxazine derivatives and reported that compounds within this class, when lacking the 2-nitro group, 'did not show substantial activity against other bacteria or fungi' [1]. This class-level observation indicates that the non-nitro imidazo[2,1-b][1,3]oxazine scaffold (to which the target compound belongs) carries a lower intrinsic risk of broad-spectrum antimicrobial off-target effects compared to the 2-nitro-6,7-dihydro series, which are potent against Mycobacterium tuberculosis (MIC90 values 0.18–1.63 µM) [1].

Antimicrobial Selectivity Off-Target Activity Drug Safety

Synthetic Handle Versatility: 7-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling vs. 7-Unsubstituted or 7-Alkyl Congeners

The 7-chloro substituent on the imidazo[2,1-b][1,3]oxazine core serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1]. This contrasts with 7-unsubstituted (C-H) or 7-methyl analogs, which require pre-functionalization (e.g., directed C-H activation or halogenation) before diversification [2]. The chlorine atom is positioned on the electron-deficient oxazine ring, which can influence oxidative addition rates; comparative reactivity studies on analogous chloro-pyridine systems suggest faster coupling rates compared to bromo analogs under certain conditions, though direct kinetic data for this specific scaffold are not yet published.

Synthetic Chemistry Cross-Coupling Library Synthesis

Melting Point and Crystallinity Comparison: 7-Bromo Regioisomer vs. 7-Chloro Target Compound

While the melting point of ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate has not been explicitly reported in the public domain, the structurally related 6-bromo-4H-imidazo[5,1-b][1,3]oxazine-8-carboxylic acid ethyl ester (a regioisomeric analog) exhibits a melting point of 155-160 °C . The chlorine analog can be expected to have a lower melting point than its bromo counterpart due to weaker halogen bonding and lower molecular polarizability, though this remains to be experimentally confirmed. Crystallinity differences directly affect purification ease, milling behavior, and solid-state stability in compound management workflows.

Solid-State Properties Formulation Process Chemistry

Molecular Weight Advantage: 228.63 g/mol vs. Heavier Bromo Analogs for Fragment-Based Screening

At 228.63 g/mol , ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate falls within the optimal fragment library range (MW < 250 Da per Rule of Three guidelines). The bromo analog ethyl 6-bromo-4H-imidazo[5,1-b][1,3]oxazine-8-carboxylate carries a molecular weight of 313.09 g/mol, exceeding the fragment cutoff . This 84.46 g/mol difference is significant: the lighter chloro compound allows for greater synthetic headroom during fragment-to-lead optimization, accommodating larger substituent additions before breaching lead-likeness thresholds (MW < 450).

Fragment-Based Drug Discovery Molecular Weight Ligand Efficiency

High-Value Application Scenarios for Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate in Scientific Procurement


Fragment-Based Drug Discovery Libraries Targeting CNS or Intracellular Kinases

With a molecular weight of 228.63 g/mol and a computed TPSA of 53.35 Ų, ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate is an ideal fragment-sized core for CNS-penetrant or intracellular kinase-targeted libraries. Its low TPSA (< 60 Ų) favors passive blood-brain barrier permeability, while the 7-chloro handle enables rapid diversification via Pd-catalyzed cross-coupling to explore SAR at the oxazine ring position. The absence of broad-spectrum antimicrobial activity (class-level evidence) reduces the risk of microbiome-related confounding in in vivo pharmacology studies [1][2].

Kinase Inhibitor Lead Optimization: AKT and Related AGC Kinase Family Programs

The imidazo[2,1-b][1,3]oxazine scaffold has been patented by Taiho Pharmaceutical as a core for AKT1/AKT2 kinase inhibitors, with compounds achieving IC50 values as low as 5.5 nM [1]. Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate serves as a key synthetic intermediate for constructing analogs within this patent space. The ethyl ester at position 3 can be hydrolyzed to the carboxylic acid for amide coupling, while the 7-chloro group allows late-stage diversification to modulate kinase selectivity [1].

Antitubercular Drug Discovery: Non-Nitro Scaffold for Resistance-Combating Backup Series

In the context of multidrug-resistant tuberculosis (MDR-TB) drug discovery, the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine class (exemplified by pretomanid) has demonstrated MIC90 values of 0.18–1.63 µM against Mtb H37Rv [2]. However, resistance to nitroimidazoles is emerging via mutations in the Ddn nitroreductase. Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate, lacking the 2-nitro group, offers a structurally distinct starting point for developing Ddn-independent antitubercular agents, potentially circumventing this resistance mechanism while retaining the favorable scaffold properties of the imidazooxazine class [2].

Diversity-Oriented Synthesis (DOS) and Chemical Biology Probe Development

The combination of a chlorine atom at position 7 and an ethyl ester at position 3 provides two orthogonal functionalization handles on the imidazo[2,1-b][1,3]oxazine core. The chloro group permits transition metal-catalyzed C-C and C-N bond formation (Suzuki, Buchwald-Hartwig, Sonogashira), while the ester can be transformed into amides, hydrazides, or reduced to the alcohol. This positional orthogonality makes the compound a powerful starting point for diversity-oriented synthesis (DOS) campaigns aimed at populating chemical biology probe libraries, where maximally diverse substitution patterns are required from minimal synthetic steps [3].

Quote Request

Request a Quote for Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.